molecular formula C8H7F3N2O B13916658 1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone

Katalognummer: B13916658
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: GIDGXEUOLBZOMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyridine ring

Vorbereitungsmethoden

One common synthetic route involves the reaction of 4-amino-2-chloro-6-(trifluoromethyl)pyridine with ethyl acetate under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H7F3N2O

Molekulargewicht

204.15 g/mol

IUPAC-Name

1-[4-amino-6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c1-4(14)6-2-5(12)3-7(13-6)8(9,10)11/h2-3H,1H3,(H2,12,13)

InChI-Schlüssel

GIDGXEUOLBZOMU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.